molecular formula C14H17F2NO B5402025 (4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE

(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5402025
M. Wt: 253.29 g/mol
InChI Key: UJVSMYGMJLJCRF-UHFFFAOYSA-N
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Description

(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C13H16F2N2O It is known for its unique structure, which includes a difluoromethylphenyl group and a methylpiperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 4,5-difluoro-2-methylbenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylphenyl group may enhance its binding affinity and specificity, while the methylpiperidino group can influence its pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4,5-Difluoro-2-methylphenyl)(4-methyl-1-piperazinyl)methanone
  • (4,5-Difluoro-2-methylphenyl)(4-methyl-1-piperidinyl)methanone

Uniqueness

(4,5-DIFLUORO-2-METHYLPHENYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoromethylphenyl group provides enhanced stability and reactivity, while the methylpiperidino group contributes to its solubility and pharmacokinetic profile.

Properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO/c1-9-3-5-17(6-4-9)14(18)11-8-13(16)12(15)7-10(11)2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVSMYGMJLJCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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